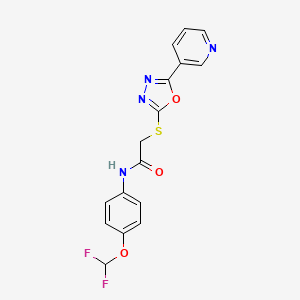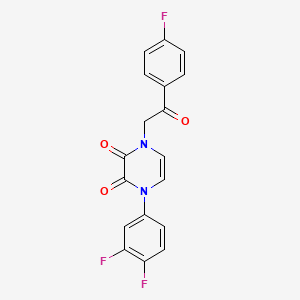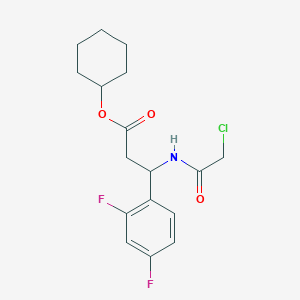
cyclohexyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cyclohexyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a cyclohexyl group, a chloroacetyl group, and a difluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclohexylamine with 2-chloroacetyl chloride to form the intermediate cyclohexyl 2-chloroacetamide.
Coupling Reaction: The intermediate is then coupled with 2,4-difluorophenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
化学反应分析
Types of Reactions
cyclohexyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclohexyl and difluorophenyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
科学研究应用
cyclohexyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of cyclohexyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The difluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
- Cyclopentyl 3-[(chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate
- Cyclohexyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)butanoate
Uniqueness
cyclohexyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
cyclohexyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClF2NO3/c18-10-16(22)21-15(13-7-6-11(19)8-14(13)20)9-17(23)24-12-4-2-1-3-5-12/h6-8,12,15H,1-5,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYJBOFSDWJKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC(C2=C(C=C(C=C2)F)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
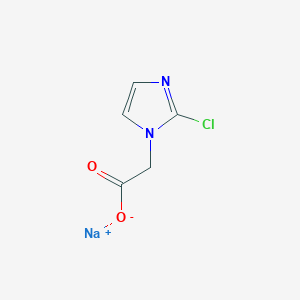

![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2868802.png)
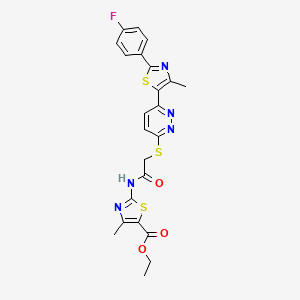
![2-[4-(HEPTYLOXY)PHENYL] 6-METHYL PYRIDINE-2,6-DICARBOXYLATE](/img/structure/B2868804.png)
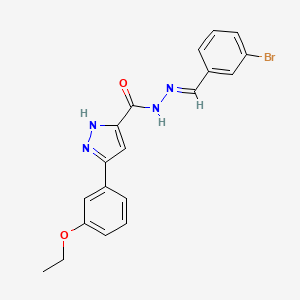
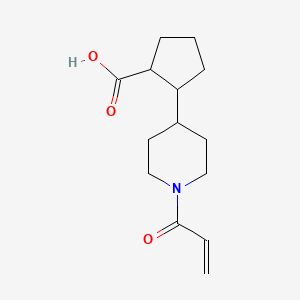

![2-(phenylsulfanyl)-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2868813.png)
![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2868815.png)
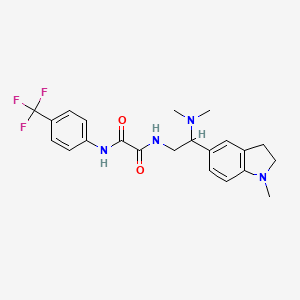
![N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2868819.png)
